

Application Notes and Protocols: Solid-Phase Synthesis of Novokinin

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Compound of Interest

Compound Name: Novokinin

Cat. No.: B1679987

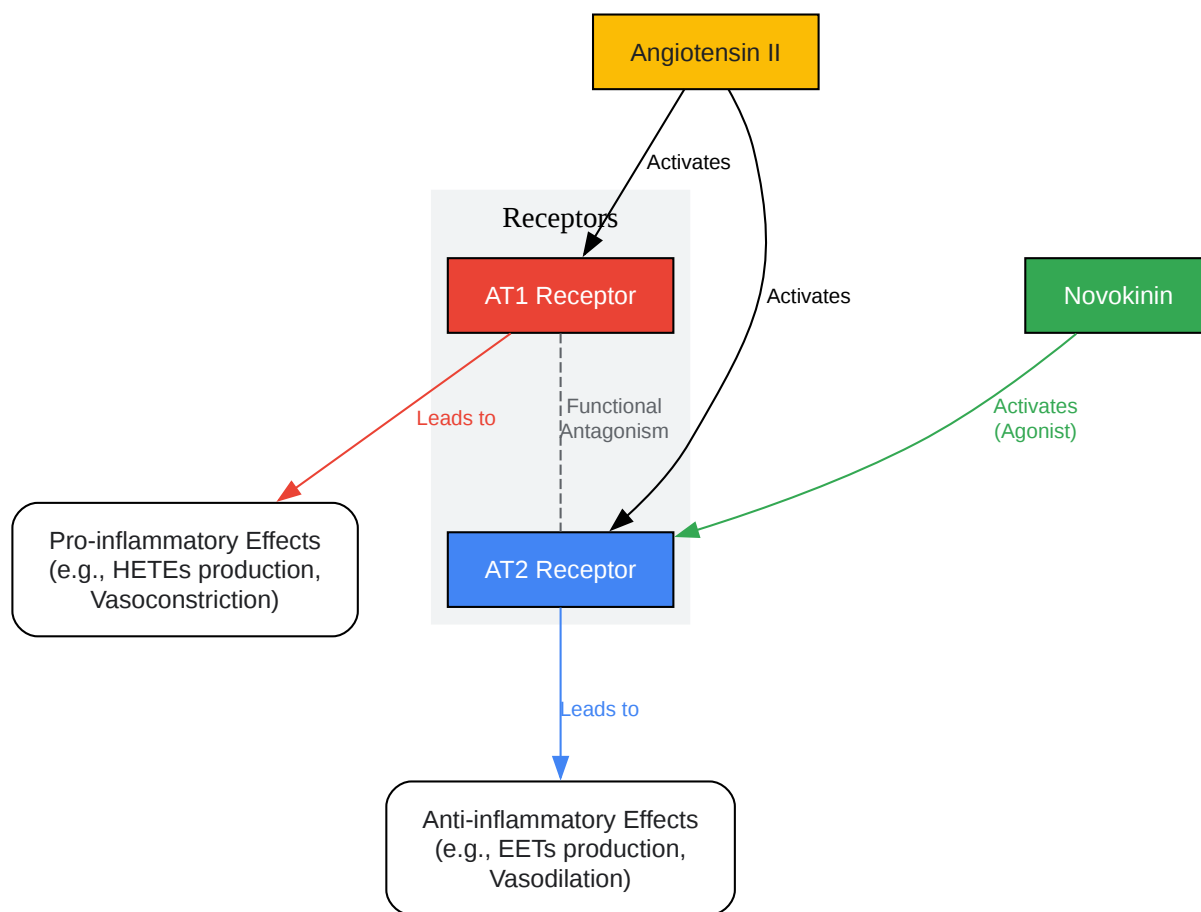
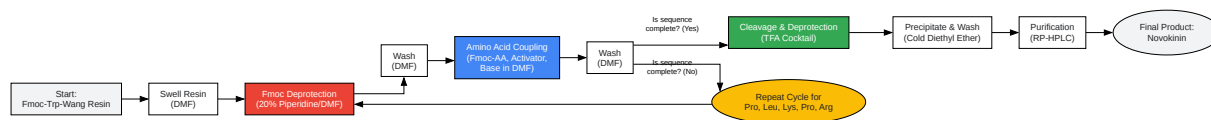
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This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of **Novokinin**, a synthetic hexapeptide (Arg-Pro-Lys-Leu-Pro-Trp) that functions as an agonist for the Angiotensin II Type 2 Receptor (AT2R).^[1] The protocol is intended for researchers, scientists, and professionals in drug development.

Novokinin has demonstrated anti-inflammatory and vasorelaxant activities, making it a person of interest for therapeutic applications, particularly in conditions like rheumatoid arthritis.^{[1][2]} SPPS using Fluorenylmethyloxycarbonyl (Fmoc) chemistry is the preferred method for its synthesis due to advantages like ease of purification, shorter synthesis time, and the ability to achieve a high-purity product.^{[1][3]}

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The general workflow for Fmoc-based SPPS involves sequential steps of deprotection, amino acid coupling, and washing, performed on a solid resin support. This cycle is repeated until the desired peptide sequence is assembled.



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References

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- 2. Bone-Targeted Delivery of Novokinin as an Alternative Treatment Option for Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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